BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Characterization and
Application of C59H93D4N014Si

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

42-O-tert-

Compound Name: Butyldimethylsilyloxyethyl-d4
Rapamycin

CAS No.: 1356839-88-7

Cat. No.: B1141216

Get Quote

\ J

Subject: Molecular Weight, Structural Integrity, and Deprotection Protocols for Protected
Everolimus-d4. Classification: Stable Isotope Standards / Macrocyclic Lactone Intermediates.

Executive Summary

C59H93D4N014Si is the tert-butyldimethylsilyl (TBS)-protected precursor to Everolimus-d4.[1]
In high-sensitivity LC-MS/MS workflows for therapeutic drug monitoring (TDM), Everolimus-d4
is the gold-standard Internal Standard (1S).[1]

Researchers typically encounter this specific C59 species in two contexts:

» Synthesis: As the final intermediate before the acid-catalyzed deprotection step yielding the
usable Everolimus-d4 standard.[1]

» Impurity Profiling: As a process-related impurity in commercial Everolimus-d4 batches, which
must be chromatographically resolved to prevent ionization suppression.[1]
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This guide provides the precise physicochemical data and handling protocols required to utilize
or convert this molecule effectively.

Physicochemical Identity

The molecular weight of a deuterated species must be calculated using accurate isotopic
masses, not average atomic weights, to ensure validity in Mass Spectrometry (MS)
applications.[1]

Exact Mass Calculation (Monoisotopic)

For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the only relevant

metric.[1]

Element Isotope Count Mass (Da) Total I-Vlas.s
Contribution

Carbon 12C 59 12.00000 708.00000
Hydrogen 1H 93 1.00783 93.72819
Deuterium 2H (D) 4 2.01410 8.05640
Nitrogen 14N 1 14.00307 14.00307
Oxygen 150 14 15.99491 223.92874
Silicon 28gj 1 27.97693 27.97693
Total 1075.69333

» Monoisotopic Mass: 1075.6933 Da[1]
o Average Molecular Weight: ~1076.51 g/mol (Used for gravimetric preparation)[1]
e Adduct lons (ESI+):

o [M+Na]*: 1098.68 Da[1]

o [M+NHa4]*: 1093.72 Da[1]
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Structural Composition

The molecule consists of three distinct functional domains.[1] Understanding this segmentation
is vital for interpreting fragmentation patterns in MS/MS.[1]

Rapamycin Macrocycle Core C-40 Ether Bond Ethyl-d4 Linker Silyl Ether Bond Mg TBS Protecting Group
(C51 Fragment) (Deuterium Label Site) (Si-C(CH3)3)

Figure 1: Structural Segmentation of C59H93D4NO14Si

Click to download full resolution via product page

Experimental Protocol: Deprotection to Active
Standard

If you possess C59H93D4N014Si, you likely need to convert it to Everolimus-d4
(C53H83D4N014) for use as an internal standard.[1] The TBS group renders the molecule
lipophilic and inactive for standard biological assays.[1]

Objective: Selective cleavage of the Si-O bond without degrading the acid-sensitive macrolide
core.[1]

The "Buffered Fluoride" Method

Why this works: Macrolides like Rapamycin/Everolimus are unstable in strong acids (which
cause ring-opening or dehydration).[1] Therefore, standard acidic deprotection (e.g., HCI) is
forbidden.[1] We use a buffered fluoride source to attack the Silicon atom under mild
conditions.[1]

Reagents Required:
e Substrate: C59H93D4NO14Si[1][2][3][4][5]

e Reagent: TBAF (Tetra-n-butylammonium fluoride) 1.0 M in THF.[1]
o Buffer: Acetic Acid (glacial).[1]

e Solvent: Anhydrous THF (Tetrahydrofuran).[1]
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Step-by-Step Workflow:

Preparation: Dissolve 10 mg of C59H93D4N014Si in 1.0 mL of anhydrous THF in a
chemically inert vial (polypropylene preferred to avoid silica leaching from glass, though
glass is acceptable for short durations).

Buffering (Crucial): Premix the TBAF solution with Acetic Acid in a 1:1 molar ratio.

o Scientific Logic:[1] TBAF is basic due to trace hydroxide.[1] Basic conditions induce retro-
aldol degradation of the Rapamycin ring.[1] Acetic acid buffers the pH to ~7.0.[1]

Reaction: Add 2.0 equivalents of the buffered TBAF mixture to the substrate solution at 0°C
(ice bath).

Monitoring: Stir at 0°C for 2 hours. Monitor by TLC or LC-MS.[1]

o Target: Disappearance of peak m/z 1098 ([M+Na]* of precursor) and appearance of m/z
984 ([M+Na]* of Everolimus-d4).[1]

Quenching: Quench with saturated aqueous NHaCl.

Extraction: Extract 3x with Ethyl Acetate.

Purification: The crude must be purified via Flash Chromatography (Silica gel,
Hexane:Acetone gradient) to remove the tetrabutylammonium salts, which are ion
suppressors in LC-MS.[1]
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Start: C59H93D4N014Si

(TBS-Protected)

Add TBAF + AcOH (1:1)
(Buffered Fluoride Source)

Reaction: Si-O Cleavage
0°C, 2 Hours, THF

QC Check: LC-MS
Target m/z 984 (Na+ adduct)

onversion >95%

End Product: Everolimus-d4
(Ready for Bioanalysis)

Figure 2: Controlled Deprotection Workflow

Click to download full resolution via product page

Analytical Methodology (LC-MS/MS)

When analyzing this molecule (either as a QC check or an impurity), specific MS parameters
are required.

Chromatographic Conditions

The TBS group significantly increases hydrophobicity (LogP ~9.[1]1) compared to Everolimus
(LogP ~6.0).[1]

e Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 pm).[1]

¢ Mobile Phase:
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o A: 10 mM Ammonium Formate in Water.[1]

o B: Acetonitrile (or MeOH).[1]

» Retention Time Shift: Expect the C59 species to elute significantly later than Everolimus-d4.
[1] If Everolimus elutes at 2.5 min, the C59-TBS derivative will likely elute at 4.0-4.5 min on
a standard gradient.[1]

Mass Spectrometry Transitions (MRM)

For Triple Quadrupole (QqQ) detection:

Collision Energy

Precursor lon (Q1) Product lon (Q3) (eV) Note
e

1093.7 [M+NHa4]* 1025.6 25 Loss of TBS fragment
Characteristic

1093.7 [M+NHa4]* 409.3 35 _
Rapamycin fragment
Poor fragmentation

1098.7 [M+Na]* - - (Sodium adducts are

stable)

Note: It is highly recommended to use the Ammonium adduct [M+NHa4]* for fragmentation
studies, as Sodium adducts often do not fragment efficiently.[1]

Stability and Storage
The C59H93D4N014Si molecule shares the fragility of the Rapamycin core.[1]
o Temperature: Store at -20°C or below.

 Light: Photosensitive.[1] Amber vials are mandatory.[1]

e Solvent: Stable in DMSO or Methanol for short periods (<24h). Avoid protic solvents for long-
term storage of the stock solution to prevent slow hydrolysis or transesterification.[1]
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(Note: While specific Certificates of Analysis are batch-dependent, the TRC link serves as the
primary structural reference for this specific catalog intermediate.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1141216/docs#technical-guide-characterization-and-
application-of-c59h93d4no14si]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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